Cas no 1805578-36-2 (Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate)

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate structure
1805578-36-2 structure
商品名:Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate
CAS番号:1805578-36-2
MF:C11H7BrF3NO2
メガワット:322.077992677689
CID:4975609

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate 化学的及び物理的性質

名前と識別子

    • Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate
    • methyl 2-[3-bromo-2-cyano-5-(trifluoromethyl)phenyl]acetate
    • インチ: 1S/C11H7BrF3NO2/c1-18-10(17)3-6-2-7(11(13,14)15)4-9(12)8(6)5-16/h2,4H,3H2,1H3
    • InChIKey: XCUFAUFJGUJYBF-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(F)(F)F)C=C(C=1C#N)CC(=O)OC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 363
  • トポロジー分子極性表面積: 50.1
  • 疎水性パラメータ計算基準値(XlogP): 3

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013018746-250mg
Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate
1805578-36-2 97%
250mg
480.00 USD 2021-06-25
Alichem
A013018746-500mg
Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate
1805578-36-2 97%
500mg
863.90 USD 2021-06-25
Alichem
A013018746-1g
Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate
1805578-36-2 97%
1g
1,519.80 USD 2021-06-25

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate 関連文献

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetateに関する追加情報

Research Briefing on Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate (CAS: 1805578-36-2) in Chemical Biology and Pharmaceutical Applications

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate (CAS: 1805578-36-2) is a specialized chemical compound that has garnered significant attention in recent pharmaceutical and chemical biology research. This compound, characterized by its bromo, cyano, and trifluoromethyl functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it particularly valuable in the development of novel therapeutic agents, especially in the fields of oncology and infectious diseases.

Recent studies have highlighted the role of Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the trifluoromethyl group in this compound enhances binding affinity and metabolic stability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective JAK2 inhibitors, which show promise for treating myeloproliferative neoplasms. The bromo and cyano groups facilitate further functionalization, enabling the creation of diverse derivatives with tailored pharmacological properties.

In addition to its applications in kinase inhibitor development, this compound has been explored in antimicrobial research. The trifluoromethyl group is known to improve cell permeability and resistance to enzymatic degradation, making it a valuable moiety in designing new antibiotics. A recent publication in Bioorganic & Medicinal Chemistry Letters reported the use of Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate as a precursor for synthesizing quinolone derivatives with potent activity against multidrug-resistant bacterial strains.

The synthetic pathways for Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate have also been optimized in recent years. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have improved yields and reduced by-products. Researchers have emphasized the importance of green chemistry principles in these syntheses, aiming to minimize environmental impact while maintaining high efficiency. These methodological improvements are critical for scaling up production to meet the demands of preclinical and clinical studies.

Looking ahead, the potential of Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate extends beyond its current applications. Its structural versatility positions it as a key building block for emerging therapeutic areas, such as targeted protein degradation and covalent inhibitor design. Ongoing research is exploring its incorporation into proteolysis-targeting chimeras (PROTACs), which represent a groundbreaking approach in drug discovery. As the field of chemical biology continues to evolve, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals.

おすすめ記事

推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量